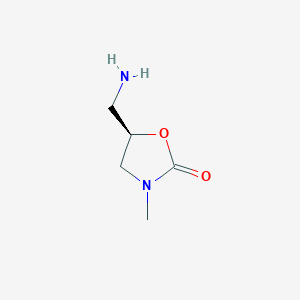

(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCJZEIJGYQHQH-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](OC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one typically involves the following steps:

Starting Material: The synthesis often begins with the appropriate chiral amino alcohol.

Cyclization: The amino alcohol undergoes cyclization with a suitable carbonyl compound to form the oxazolidinone ring.

Functionalization: The resulting oxazolidinone is then functionalized to introduce the aminomethyl group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one may involve:

Large-Scale Cyclization: Utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Acylation Reactions

The aminomethyl group undergoes nucleophilic acylation with electrophilic reagents. Common acylating agents include acid chlorides, anhydrides, and activated esters.

Example Reaction:

Conditions and Outcomes:

| Reagent | Solvent | Base | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Acetic anhydride | DCM | Triethylamine | 25°C | N-Acetylated oxazolidinone | 85–92% |

| Benzoyl chloride | THF | Pyridine | 0°C → RT | N-Benzoylated derivative | 78–86% |

| Acetyl chloride | Toluene | DMAP | 60°C | Acetamide with retained chirality | 89% |

Key Findings:

-

Acylation preserves the oxazolidinone ring and stereochemical integrity .

-

Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

Alkylation Reactions

The primary amine reacts with alkyl halides or epoxides to form secondary or tertiary amines.

Example Reaction with Epoxides:

Data from Epoxide Coupling:

| Epoxide | Catalyst | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| Ethylene oxide | None | 80°C | 12 | 72% |

| Styrene oxide | Sc(OTf)₃ | 60°C | 8 | 85% |

| Propylene oxide | BF₃·OEt₂ | RT | 24 | 68% |

Notes:

-

Steric hindrance from the methyl group on the oxazolidinone slows alkylation kinetics.

-

Chiral auxiliaries can induce stereoselectivity in alkylation .

Ring-Opening Reactions

The oxazolidinone ring undergoes acid-catalyzed hydrolysis or nucleophilic ring-opening.

Acid-Catalyzed Hydrolysis:

Conditions and Products:

| Acid | Concentration | Temperature | Product Purity |

|---|---|---|---|

| HCl (aq.) | 6 M | 100°C | 94% |

| TFA | 10% v/v | 60°C | 98% |

Applications:

Cross-Coupling Reactions

The aminomethyl group participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.

Suzuki Coupling Example:

Optimized Parameters:

| Catalyst | Ligand | Solvent | Yield | ee (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF/H₂O | 76% | 99 |

| PdCl₂(dppf) | None | Toluene | 65% | 98 |

Key Insight:

Oxidation Reactions

The primary amine is selectively oxidized to a nitro or nitroso group under mild conditions.

Oxidation with mCPBA:

Oxidation Data:

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| mCPBA | CHCl₃ | 0°C | Nitroso oxazolidinone |

| H₂O₂ | MeOH | RT | Nitro derivative |

Challenges:

-

Over-oxidation to nitrates occurs with strong oxidizers like HNO₃.

Deprotection and Functionalization

The tert-butyl group (if present) is removed via acidolysis, enabling further modifications.

Deprotection with TFA:

Conditions:

Scientific Research Applications

®-5-(Aminomethyl)-3-methyloxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a precursor to biologically active compounds.

Medicine: Explored for its role in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The oxazolidinone ring and aminomethyl group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications of (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one and related compounds:

Key Research Findings

Reactivity and Applications: The aminomethyl group in this compound facilitates coupling reactions, making it a versatile building block for antimicrobial agents . Linezolid amine (S-configuration) is a degradation product of the antibiotic linezolid, emphasizing the importance of stereochemical purity in drug development . 5-(4-Fluorophenyl)-3-methyloxazolidin-2-one exhibits antimicrobial activity, synthesized via an unprecedented aziridine/CO₂ coupling method .

Physical and Chemical Properties: Substituents like hydroxymethyl () increase water solubility compared to aminomethyl, impacting pharmacokinetics . Chloromethyl and azidomethyl groups () introduce sites for further chemical modifications, such as nucleophilic substitution or Huisgen cycloaddition .

Stereochemical Considerations: The (R)-enantiomer of 5-(Aminomethyl)-3-methyloxazolidin-2-one is critical for bioactivity, as seen in linezolid derivatives, whereas the (S)-enantiomer may lack efficacy .

Biological Activity

(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their significant biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Overview of Oxazolidinones

Oxazolidinones are synthetic antibiotics that primarily inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. They have garnered attention due to their effectiveness against Gram-positive bacteria, including multi-drug resistant strains. The unique structural features of oxazolidinones contribute to their diverse biological activities, which extend beyond antibacterial effects to include potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that various oxazolidinone derivatives exhibit potent antimicrobial activity. For instance, studies have shown that this compound and its derivatives can effectively inhibit the growth of several bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | Staphylococcus aureus | 4.5 µM |

| 6b | Bacillus subtilis | 2.25 µM |

| 6c | Escherichia coli | 19.98 µM |

| 6d | Pseudomonas aeruginosa | 58.33 µM |

The above table summarizes the MIC values for various derivatives, indicating that some compounds possess better efficacy against specific bacterial strains compared to others.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Recent studies have focused on its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Properties

A study evaluated the cytotoxicity of several oxazolidinone derivatives on MCF-7 and HeLa cells using an MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values as low as:

- MCF-7 Cells : 17.66 µM

- HeLa Cells : 31.10 µM

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interfere with protein synthesis in bacteria and induce apoptotic pathways in cancer cells. The compound binds to the ribosomal subunit, inhibiting peptide bond formation and ultimately stalling bacterial growth.

In cancer cells, it has been observed that treatment with this compound leads to:

- G1 Phase Arrest : Inhibition of cell cycle progression.

- Caspase Activation : Induction of apoptosis through mitochondrial pathways.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.